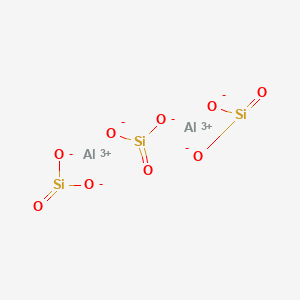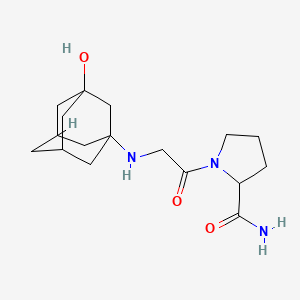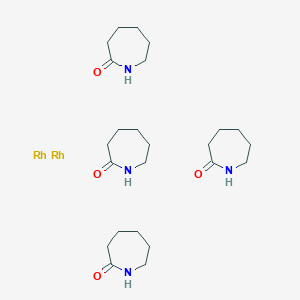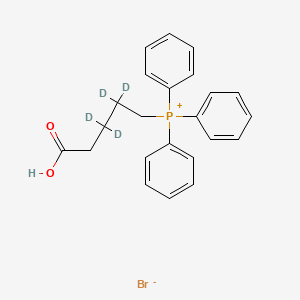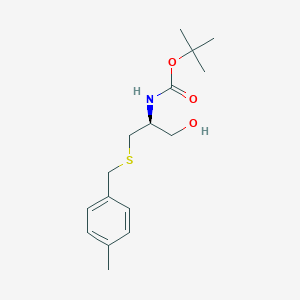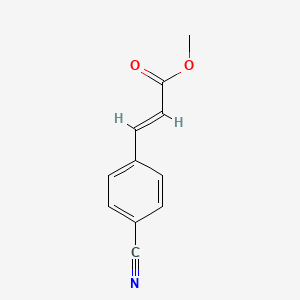
(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol (TIQM) is a member of the isoquinoline family of compounds, which is a class of heterocyclic aromatic compounds with many diverse biological activities. TIQM has been studied for its potential applications in pharmaceuticals, biotechnology, and agrochemicals. TIQM has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-bacterial properties. In addition, TIQM has been shown to possess neuroprotective and neuroregenerative effects, which has led to its use as a possible therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The exact mechanism of action of (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL is not yet fully understood. However, it is believed that (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL acts as an antioxidant, inhibiting the formation of reactive oxygen species (ROS). In addition, (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may explain the neuroprotective and neuroregenerative effects of (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL.
Biochemical and Physiological Effects
(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has been found to possess a variety of biochemical and physiological effects. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has been found to possess anti-inflammatory, antioxidant, anti-cancer, and anti-bacterial properties. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has also been shown to possess neuroprotective and neuroregenerative effects, which has led to its use as a possible therapeutic agent for neurodegenerative diseases. In addition, (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has been found to possess antiviral activity, and to be an inhibitor of certain cancer cell lines.
Advantages and Limitations for Lab Experiments
(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has several advantages for use in laboratory experiments. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL is relatively stable, and can be stored at room temperature for extended periods of time without significant degradation. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL is also non-toxic, and can be used in a variety of laboratory experiments without causing significant harm to the experimenters or the environment. However, (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL is not soluble in water, and must be dissolved in an appropriate solvent before use.
Future Directions
There are a number of potential future directions for the use of (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL could be used to develop new drugs for the treatment of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL could also be used to develop new antiviral agents, and to develop new inhibitors of certain cancer cell lines. In addition, (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL could be used to develop new agrochemicals, and to develop new anti-inflammatory and antioxidant agents. Finally, (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL could be used to develop new methods for the synthesis of other isoquinoline compounds.
Synthesis Methods
(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL can be synthesized by a number of methods. The most common method is the condensation of 1,2,3,4-tetrahydroisoquinoline-3-methanol hydrochloride ((S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL-HCl) with an appropriate base, such as sodium hydroxide. This reaction results in the formation of the desired (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL. Other methods for the synthesis of (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL include the oxidation of the hydrochloride salt with sodium periodate, the oxidation of the hydrochloride salt with hydrogen peroxide, and the oxidation of the hydrochloride salt with potassium dichromate.
Scientific Research Applications
(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has been studied for its potential applications in pharmaceuticals, biotechnology, and agrochemicals. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-bacterial properties. In addition, (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has been shown to possess neuroprotective and neuroregenerative effects, which has led to its use as a possible therapeutic agent for neurodegenerative diseases. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has also been studied as a possible inhibitor of certain cancer cell lines, and as an inhibitor of the enzyme acetylcholinesterase. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has also been studied for its potential use as an antiviral agent, and as a potential agent for the treatment of Alzheimer’s disease.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-phenyl-1,2,3,6-tetrahydropyridine", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "1. Reduction of 4-phenyl-1,2,3,6-tetrahydropyridine with sodium borohydride in methanol to obtain 1,2,3,4-tetrahydroisoquinoline", "2. Oxidation of 1,2,3,4-tetrahydroisoquinoline with sodium dichromate in acetic acid to obtain 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid", "3. Esterification of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with methanol and hydrochloric acid to obtain methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate", "4. Reduction of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate with sodium borohydride in ethanol to obtain (S)-1,2,3,4-tetrahydroisoquinoline-3-methanol" ] } | |
CAS RN |
1881-17-0 |
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



